Nav1.7 Inhibition Potency: A Cross-Study Comparison with PF-05089771
PDPOB inhibits recombinant human Nav1.7 with an IC50 of 56 nM, as determined by a FRET-based membrane potential assay in HEK293F cells [1]. This potency is a key differentiator when compared to the more potent clinical candidate PF-05089771, which has a reported IC50 of 11 nM in electrophysiological patch-clamp assays [2]. While less potent than PF-05089771, PDPOB's value proposition lies not in superior Nav1.7 inhibition, but in its unique dual-action profile (neuroprotection + anti-inflammation), which PF-05089771 lacks.
| Evidence Dimension | Nav1.7 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | PF-05089771: 11 nM |
| Quantified Difference | PF-05089771 is ~5.1-fold more potent |
| Conditions | PDPOB: FRET membrane potential assay, HEK293F cells [1]. PF-05089771: Electrophysiology (patch-clamp) [2]. |
Why This Matters
This data confirms PDPOB is a functional Nav1.7 inhibitor, but its moderate potency directs selection towards applications where its additional neuroprotective and anti-inflammatory mechanisms are required, rather than pure target engagement.
- [1] BindingDB. PrimarySearch_ki: PDPOB (BDBM50017659) Inhibition of recombinant human Nav 1.7. Available online. View Source
- [2] MedChemExpress. PF-05089771 tosylate (Nav1.7 inhibitor). Available online. View Source
